molecular formula C22H15N3O4 B3635754 Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B3635754
M. Wt: 385.4 g/mol
InChI Key: PRLQEDUKUANZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with phenyl and nitrophenyl groups, as well as a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Nitration: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with an alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Phenyl 3-(3-aminophenyl)-1-phenylpyrazole-4-carboxylate

    Substitution: Halogenated derivatives

    Hydrolysis: Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid

Scientific Research Applications

Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Phenyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate: Similar structure but with the nitro group at a different position.

    Phenyl 3-(3-aminophenyl)-1-phenylpyrazole-4-carboxylate: The nitro group is reduced to an amino group.

    Phenyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate: The nitro group is substituted with a chlorine atom.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22(29-19-12-5-2-6-13-19)20-15-24(17-9-3-1-4-10-17)23-21(20)16-8-7-11-18(14-16)25(27)28/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLQEDUKUANZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Phenyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.